molecular formula C17H13F2NO4S2 B2596453 Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932464-47-6

Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2596453
CAS No.: 932464-47-6
M. Wt: 397.41
InChI Key: RWDUWGODJVPJNO-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic small molecule characterized by a benzothiophene core substituted at position 2 with an ethyl carboxylate group and at position 3 with a sulfamoyl moiety linked to a 2,4-difluorophenyl ring. Structural elucidation of such compounds typically employs X-ray crystallography, with refinement tools like the SHELX suite (e.g., SHELXL) being widely used for small-molecule analysis . However, detailed pharmacological or physicochemical data for this specific compound remain scarce in publicly available literature.

Properties

IUPAC Name

ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO4S2/c1-2-24-17(21)15-16(11-5-3-4-6-14(11)25-15)26(22,23)20-13-8-7-10(18)9-12(13)19/h3-9,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDUWGODJVPJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(2,4-difluorophenyl)ethanone, and a thiophene derivative.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a nucleophilic substitution reaction using a sulfamoyl chloride reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be contextualized by comparing it to analogs, such as Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7), a closely related compound documented by Parchem Chemicals . Key differences lie in the substituents on the phenyl ring attached to the sulfamoyl group, which influence electronic, steric, and solubility properties.

Table 1: Structural and Molecular Comparison

Property This compound Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS Number Not publicly disclosed 932520-41-7
Molecular Formula C₁₇H₁₄F₂NO₄S₂ C₁₈H₁₆FNO₄S₂
Substituents on Phenyl Ring 2,4-difluoro 3-fluoro, 4-methyl
Molecular Weight (g/mol) 422.43 409.45
Key Structural Features Two electron-withdrawing fluorine atoms One fluorine atom (moderate electronegativity) + one methyl group (lipophilic)

Key Observations:

In contrast, the 3-fluoro-4-methyl analog balances moderate electronegativity with the methyl group’s electron-donating character.

Lipophilicity : The methyl group in the Parchem compound likely increases lipophilicity (logP), which could improve membrane permeability but reduce aqueous solubility. The difluoro variant may exhibit lower logP due to higher polarity.

Steric Considerations : The bulkier methyl group in the analog might hinder binding to sterically sensitive active sites compared to the slimmer difluoro derivative.

Research Findings and Limitations

  • Structural Studies: Both compounds’ crystal structures could be resolved using SHELX-based refinement, leveraging its robustness in handling small-molecule data .
  • Biological Activity : While sulfonamide-bearing benzothiophenes are frequently studied for antimicrobial or anticancer properties, neither compound’s specific activity is reported in the provided evidence. The difluoro variant’s enhanced polarity might favor solubility in biological assays, whereas the methylated analog’s lipophilicity could improve pharmacokinetic profiles.
  • Synthetic Accessibility : The synthesis of such compounds typically involves sequential sulfonylation and esterification steps, but yield or purity data are absent.

Biological Activity

Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological profiles, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a benzothiophene core with a sulfamoyl group attached to a difluorophenyl moiety. The general structure can be represented as follows:

Ethyl 3 2 4 difluorophenyl sulfamoyl 1 benzothiophene 2 carboxylate\text{Ethyl 3 2 4 difluorophenyl sulfamoyl 1 benzothiophene 2 carboxylate}

Synthesis Methods

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiophene Core : This can be achieved via cyclization reactions involving thiophene derivatives.
  • Introduction of Functional Groups : The sulfamoyl and difluorophenyl groups are introduced through sulfonation and electrophilic aromatic substitution, respectively.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzothiophene derivatives, including this compound. For instance:

  • In Vitro Studies : this compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis , with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition .
MicroorganismMIC (µM)
Staphylococcus aureus15.8
Bacillus subtilis31.6

The biological effects of this compound are believed to stem from its ability to interact with specific enzymes or receptors within microbial cells. The sulfamoyl group may enhance binding affinity to target proteins involved in bacterial growth and replication.

Case Studies

  • Antibacterial Screening : A study evaluated various benzothiophene derivatives for their antibacterial properties. This compound was among the top performers against gram-positive bacteria .
  • Pharmacological Evaluation : Another research initiative focused on the pharmacological potential of this compound in treating infections caused by resistant strains of bacteria. Results indicated that it could serve as a lead compound for further drug development .

Efficacy in Drug Development

The unique structure of this compound makes it a promising candidate for development into new antibiotics or therapeutic agents targeting resistant bacterial strains. Its efficacy against key pathogens positions it as a valuable addition to the arsenal against infectious diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzothiophene core. Key steps include:

Sulfamoylation : Reaction of the benzothiophene intermediate with 2,4-difluorophenylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfamoyl group .

Esterification : Ethyl carboxylation at the 2-position using ethyl chloroformate or coupling agents like DCC/DMAP .

  • Critical Factors : Solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios of reagents significantly impact purity and yield. Catalytic amounts of DMAP enhance esterification efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The 4-fluoro substituent on the benzothiophene ring causes deshielding (~160 ppm in 19F NMR), while the sulfamoyl group introduces distinct splitting patterns in aromatic protons .
  • IR : Confirm sulfonamide (SO₂-NH) stretching at 1320–1160 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS is critical to distinguish molecular ion peaks (e.g., [M+H]+) from synthetic byproducts .

Q. What are the primary structural features influencing this compound’s physicochemical properties?

  • Methodological Answer :

  • Benzothiophene Core : Enhances aromatic π-stacking potential, impacting solubility and crystallinity.
  • Sulfamoyl Group : Increases hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., DMSO) .
  • Fluorine Substituents : Improve metabolic stability and modulate lipophilicity (logP ~3.2 predicted via ChemDraw) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement ( ). Key parameters:
  • Twinning Analysis : Addresses disorder in the ethyl carboxylate group.
  • Hydrogen Bonding : Maps interactions between sulfamoyl NH and adjacent fluorine atoms, explaining conformational stability .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 09) to resolve conflicts in literature data .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzothiophene sulfonamide analogs?

  • Methodological Answer :

  • Analog Synthesis : Replace 2,4-difluorophenyl with electron-withdrawing (e.g., nitro) or bulky (e.g., 3,5-dimethylphenyl) groups to assess steric/electronic effects .
  • Biological Assays : Pair IC50 measurements (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to correlate substituent effects with target binding .
  • Data Interpretation : Use multivariate regression to identify key descriptors (e.g., Hammett σ, logP) driving activity .

Q. How can conflicting solubility and stability data in polar protic solvents be reconciled?

  • Methodological Answer :

  • Controlled Studies : Conduct kinetic solubility assays (e.g., shake-flask method) under standardized pH (7.4 PBS) and temperature (25°C).
  • Degradation Analysis : Use HPLC-MS to track hydrolysis of the ester group in aqueous buffers; stabilize with co-solvents (e.g., 10% PEG-400) .
  • Contradiction Resolution : Variability often arises from impurities (e.g., residual sulfonic acid byproducts) — enforce strict purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What computational methods are optimal for predicting this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., carbonic anhydrase) using AMBER or GROMACS. Key metrics: RMSD, binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfamoyl as H-bond acceptor, fluorine as hydrophobic anchor) using Schrödinger’s Phase .
  • Validation : Cross-reference with experimental ITC (isothermal titration calorimetry) data to refine force field parameters .

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